molecular formula C8H10BNO4 B11746972 (2-((Methoxycarbonyl)amino)phenyl)boronic acid

(2-((Methoxycarbonyl)amino)phenyl)boronic acid

Cat. No.: B11746972
M. Wt: 194.98 g/mol
InChI Key: WMEPAQDFXZIABR-UHFFFAOYSA-N
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Description

(2-((Methoxycarbonyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 1-position and a methoxycarbonylamino (-NH-C(O)-OCH₃) group at the 2-position. This compound belongs to the arylboronic acid family, which is widely used in organic synthesis, medicinal chemistry, and materials science due to its ability to form reversible covalent bonds with diols and other nucleophiles .

Boronic acids, including phenylboronic acid (PBA) derivatives, have diverse applications in biomedicine, such as drug delivery, biosensing, and enzyme inhibition .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[2-(methoxycarbonylamino)phenyl]boronic acid

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)10-7-5-3-2-4-6(7)9(12)13/h2-5,12-13H,1H3,(H,10,11)

InChI Key

WMEPAQDFXZIABR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1NC(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Methoxycarbonyl)amino)phenyl)boronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-((Methoxycarbonyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Boronic acids, including (2-((Methoxycarbonyl)amino)phenyl)boronic acid, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Viability Assays : In vitro studies have demonstrated that this compound significantly reduces cell viability in several cancer cell lines, such as triple-negative breast cancer (TNBC). For instance, comparative studies show that it exhibits cytotoxic effects superior to traditional chemotherapeutics like chlorambucil and melphalan.
CompoundIC50 (µM)Cell Line
This compoundTBDMDA-MB-468
ChlorambucilTBDMDA-MB-468
MelphalanTBDMDA-MB-468
  • Mechanistic Studies : Treatment with this compound leads to the upregulation of tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism contributing to reduced tumor growth. In vivo studies using athymic nude mice xenografted with MDA-MB-468 cells showed over 90% inhibition of tumor growth with minimal toxicity to normal tissues .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzyme Inhibition

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them potent enzyme inhibitors. The this compound acts as an inhibitor for certain classes of enzymes, particularly serine proteases and β-lactamases:

  • Inhibition of β-lactamases : This compound has shown promise in inhibiting class C β-lactamases, which are responsible for antibiotic resistance in bacteria. Its design mimics natural substrates, enhancing binding affinity and efficacy against resistant strains .

Drug Discovery and Development

The unique properties of this compound make it valuable in drug discovery processes:

  • Targeted Therapies : It is utilized in the development of targeted therapies due to its ability to selectively inhibit specific biological targets involved in disease progression .
  • Biofilm Disruption : Recent studies have indicated that this compound can inhibit biofilm formation by pathogens like Pseudomonas aeruginosa, which is crucial for treating chronic infections associated with biofilms .

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice models with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study: Antimicrobial Activity

Another case study focused on the antimicrobial effects of this boronic acid derivative against multi-drug resistant strains of bacteria. The findings highlighted its effectiveness in reducing bacterial load significantly when used in combination with conventional antibiotics.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of (2-((Methoxycarbonyl)amino)phenyl)boronic acid include:

Compound Name Substituents and Position Key Functional Groups Applications/Findings Reference ID
(2-((2-(Methoxycarbonyl)phenyl)amino)-6-methylphenyl)boronic acid Methoxycarbonyl via amino linker (ortho), methyl (para) Boronic acid, methoxycarbonyl, amine Used in peptide modification
3-(Methoxycarbonyl)-2-methylphenylboronic acid Methoxycarbonyl (meta), methyl (ortho) Boronic acid, methoxycarbonyl Intermediate in Suzuki coupling
2-(Pivaloylamino)phenylboronic acid Pivaloylamino (ortho) Boronic acid, pivaloyl, amine Biomedical polymer applications
3-Aminophenylboronic acid Amino (meta) Boronic acid, amine Fluorescent probes

Key Observations :

  • Substituent Position: Ortho-substituted derivatives (e.g., target compound) exhibit distinct steric effects compared to meta-substituted analogues (e.g., 3-aminophenylboronic acid) .

Physicochemical Properties

Acidity (pKa):

Boronic acids generally exhibit pKa values between 8–10, influenced by substituents:

  • Electron-withdrawing groups (e.g., methoxycarbonyl) lower pKa, increasing acidity .
  • Phenolic analogues (e.g., phenol) have pKa ~10, comparable to boronic acids, enabling competitive binding in biological systems .

Predicted pKa for Target Compound: The methoxycarbonylamino group likely reduces pKa to ~8.5–9.0, enhancing reactivity under physiological conditions .

Solubility and Stability:
  • Methoxycarbonylamino groups may improve aqueous solubility compared to hydrophobic substituents (e.g., pivaloylamino) .
  • Boronic esters with diols (e.g., fructose) stabilize the compound in aqueous media .

Biological Activity

(2-((Methoxycarbonyl)amino)phenyl)boronic acid, also known as 2-methoxycarbonylphenylboronic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

  • Molecular Formula : C8_8H9_9BO4_4
  • Molecular Weight : 179.97 g/mol
  • Density : 1.3 g/cm³
  • Melting Point : 90-96 °C
  • LogP : 1.57

Boronic acids, including this compound, exhibit biological activity through their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in targeting biomolecules involved in various diseases.

Key Mechanisms:

  • Proteasome Inhibition : Boronic acids can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. For example, studies have shown that certain boronic acid derivatives can stop the progression of the cell cycle at the G2/M phase, effectively inhibiting cancer cell growth .
  • Antibacterial Activity : Some boronic acids exhibit antibacterial properties by disrupting bacterial biofilms and inhibiting bacterial growth through interaction with specific enzymes .
  • Antiviral Activity : Research indicates that boronic acids can also have antiviral effects by interfering with viral replication processes .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits proteasome activity; induces cell cycle arrest in cancer cells .
AntibacterialDisrupts biofilms; inhibits growth of Gram-negative bacteria .
AntiviralInterferes with viral replication mechanisms .
Sensor ApplicationsUsed in glucose-sensing applications due to its ability to bind diols .

Case Studies

  • Cancer Cell Studies : A study demonstrated that a related boronic acid compound showed an IC50_{50} value of 6 nM against cancer cells, indicating potent anticancer activity . The mechanism involved the inhibition of proteasome function, leading to an accumulation of pro-apoptotic factors.
  • Antibacterial Efficacy : Research highlighted the effectiveness of boronic acids in combating Pseudomonas aeruginosa biofilms, which are notorious for their resistance to treatment. The study reported a Ki value of 0.5 pM for a specific derivative, showcasing its high potency against bacterial infections .
  • Glucose-Sensitive Systems : Recent advancements have utilized boronic acids in developing glucose-sensitive drug delivery systems. These systems exploit the unique interaction between boronic acids and glucose, allowing for controlled drug release based on glucose levels in the body .

Q & A

Q. What synthetic challenges are associated with (2-((Methoxycarbonyl)amino)phenyl)boronic acid, and how can reaction conditions be optimized?

Challenges include low selectivity, multi-step processes, and purification difficulties due to boroxine formation or irreversible silica gel binding. Optimization strategies include:

  • Using transition-metal catalysis (e.g., Rhodium(I) with CO₂ for carboxylation, yielding ~62% ).
  • Avoiding elevated temperatures during purification to prevent boroxine formation .
  • Employing inert atmospheres and controlled stoichiometry to improve selectivity .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for methoxycarbonyl (δ ~3.93 ppm for CH₃, δ ~167 ppm for carbonyl) and boronic acid protons (broad ~8-10 ppm). Splitting patterns in aromatic regions confirm substitution .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ or [M+2H]²⁺ ions) .

Advanced Research Questions

Q. How can this compound be applied in chemoselective biomolecule modifications, such as peptide labeling?

  • Method : Use Cu(II)-catalyzed arylation under mild conditions (37°C, 1 hour) to modify selenocysteine residues in unprotected peptides.
  • Validation : LC-MS analysis confirms site-specific conjugation, with HRMS matching calculated masses (e.g., [M+2H]²⁺ = 718.36) .

Q. What strategies mitigate purification challenges like silica gel binding or boroxine formation?

  • Chromatography Alternatives : Use non-silica-based columns (e.g., ion-exchange resins) or solvent systems with low polarity to reduce boronic acid-silica interactions .
  • Crystallization : Recrystallize from anhydrous solvents (e.g., THF/hexane) to avoid boroxine formation .

Q. How does the compound’s structure influence its carbohydrate-binding properties in biochemical studies?

  • The methoxycarbonylamino group enhances reversible covalent bonding with diols (e.g., carbohydrates) at physiological pH.
  • Experimental Design : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for sugars like glucose or fructose .

Q. What computational approaches predict its inhibitory potential against viral enzymes (e.g., SARS-CoV-2)?

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding to viral proteases.
  • MD Simulations : Validate binding stability via molecular dynamics (e.g., 100 ns simulations in GROMACS).
  • Benchmarking : Compare with known inhibitors (e.g., bortezomib) using free energy calculations (MM-PBSA) .

Q. How to resolve contradictions in synthetic yield data across studies?

  • Comparative Analysis : Test variables like catalyst (Rh vs. Pd), solvent (DME vs. DMF), and temperature.
  • Analytical Validation : Use HPLC to quantify purity and identify byproducts.
  • Case Study : Rhodium-catalyzed routes yield ~62%, while Pd-based methods may require additives (e.g., ligands) to improve efficiency .

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